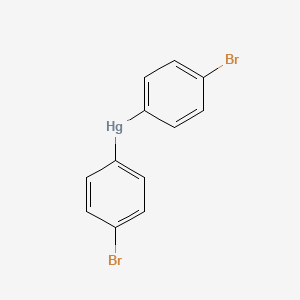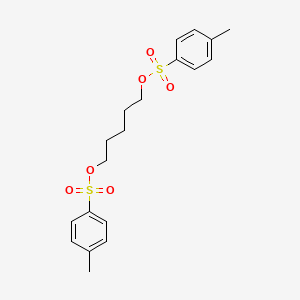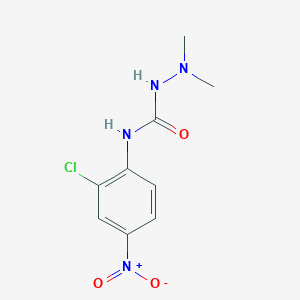
Mercury, bis(4-bromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(4-溴苯基)汞,也称为双(4-溴苯基)汞,是一种有机汞化合物,化学式为C12H8Br2Hg。该化合物以两个连接在中心汞原子上的4-溴苯基基团为特征。 它是一种晶体固体,主要由于其独特的化学性质而用于研究环境 .
准备方法
合成路线和反应条件: 双(4-溴苯基)汞的合成通常涉及在钯催化剂存在下,将乙酸汞(II)与4-溴苯基硼酸反应。反应在惰性气氛下进行,通常为氮气或氩气,以防止氧化。 反应混合物加热至回流,产物通过过滤和重结晶分离 .
工业生产方法: 虽然关于双(4-溴苯基)汞的大规模工业生产的信息有限,但它通常以少量用于研究目的。 实验室中使用的合成方法可以通过对反应条件和纯化技术进行适当的修改而扩大规模 .
化学反应分析
反应类型: 双(4-溴苯基)汞经历了几种类型的化学反应,包括:
取代反应: 4-溴苯基基团中的溴原子可以使用合适的试剂替换为其他官能团。
氧化还原反应: 汞中心可以发生氧化还原反应,改变汞的氧化态.
常用试剂和条件:
取代反应: 常用试剂包括胺或硫醇等亲核试剂,它们可以在温和条件下取代溴原子。
氧化反应: 过氧化氢或高锰酸钾等氧化剂可用于氧化汞中心。
还原反应: 硼氢化钠或氢化铝锂等还原剂可以还原汞中心.
主要形成的产物:
取代产物: 根据所使用的亲核试剂,可以形成各种取代的苯基汞化合物。
氧化产物: 氧化会导致形成氧化汞(II)或其他含汞化合物。
还原产物: 还原通常会导致形成元素汞或汞(I)化合物.
科学研究应用
双(4-溴苯基)汞在科学研究中有多种应用:
化学: 它用作有机合成的试剂,特别是在形成碳-汞键方面。
生物学: 研究已经探索了它在生物测定中的潜在用途,以了解有机汞化合物对生物系统的影响。
医学: 正在进行的研究调查其在药物化学中的潜在用途,特别是在开发基于汞的药物方面。
作用机制
双(4-溴苯基)汞的作用机制涉及它与生物分子(尤其是含硫醇的蛋白质)的相互作用。汞中心可以与半胱氨酸残基中的硫原子形成牢固的键,从而导致酶活性的抑制。 这种相互作用会破坏细胞过程,并且是其毒理作用的基础 .
类似化合物:
双(4-氯苯基)汞: 结构相似,但用氯原子代替了溴原子。
双(4-氟苯基)汞: 结构相似,但用氟原子代替了溴原子。
双(4-碘苯基)汞: 结构相似,但用碘原子代替了溴原子
独特性: 双(4-溴苯基)汞的独特之处在于存在溴原子,它们会影响其反应性和与其他分子的相互作用。 溴原子可以参与额外的化学反应,例如卤素键,这可以在各种应用中得到利用 .
相似化合物的比较
Mercury, bis(4-chlorophenyl)-: Similar structure but with chlorine atoms instead of bromine.
Mercury, bis(4-fluorophenyl)-: Similar structure but with fluorine atoms instead of bromine.
Mercury, bis(4-iodophenyl)-: Similar structure but with iodine atoms instead of bromine
Uniqueness: Mercury, bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in additional chemical reactions, such as halogen bonding, which can be exploited in various applications .
属性
IUPAC Name |
bis(4-bromophenyl)mercury |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDRTRRBSCZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[Hg]C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2Hg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403218 |
Source


|
| Record name | Mercury, bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19719-72-3 |
Source


|
| Record name | Mercury, bis(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl)mercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)





![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

